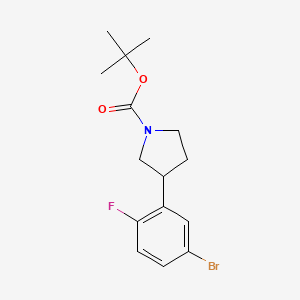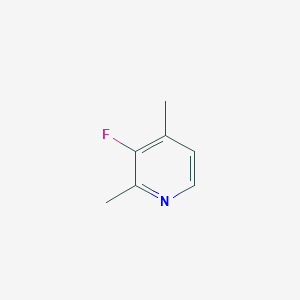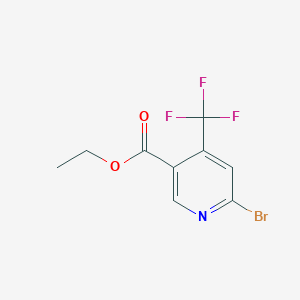
Ethyl 6-bromo-4-(trifluoromethyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-4-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H7BrF3NO2 and a molecular weight of 298.05 g/mol It is a derivative of nicotinic acid, featuring a bromine atom at the 6th position and a trifluoromethyl group at the 4th position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 6-bromo-4-(trifluoromethyl)nicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl 4-(trifluoromethyl)nicotinate. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precision and safety. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-bromo-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-4-(trifluoromethyl)nicotinate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 6-bromo-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular processes .
Comparación Con Compuestos Similares
Ethyl 6-bromo-4-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:
Ethyl 4-fluoro-6-(trifluoromethyl)nicotinate: This compound has a fluorine atom instead of bromine, which can affect its reactivity and biological activity.
Ethyl 6-bromo-2-(trifluoromethyl)nicotinate:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological effects compared to its analogs.
Propiedades
Fórmula molecular |
C9H7BrF3NO2 |
|---|---|
Peso molecular |
298.06 g/mol |
Nombre IUPAC |
ethyl 6-bromo-4-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)5-4-14-7(10)3-6(5)9(11,12)13/h3-4H,2H2,1H3 |
Clave InChI |
XHSFNRHCGPBYLD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(C=C1C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


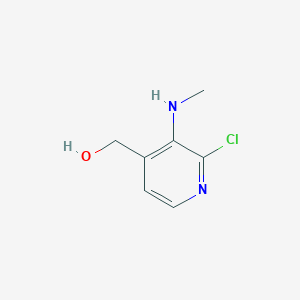
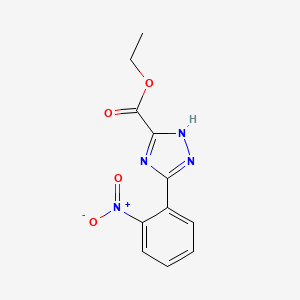
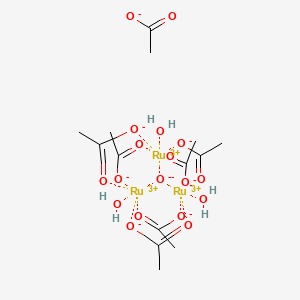
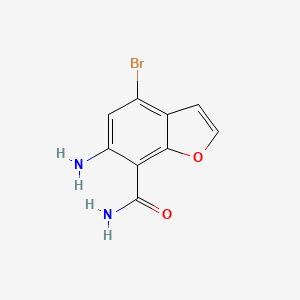
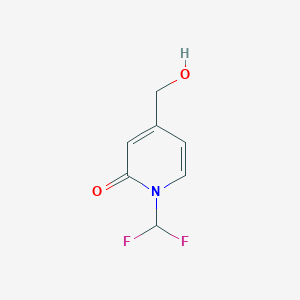
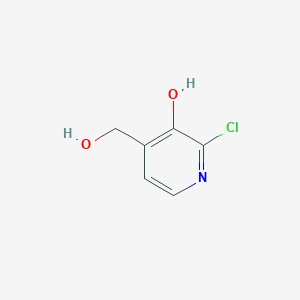
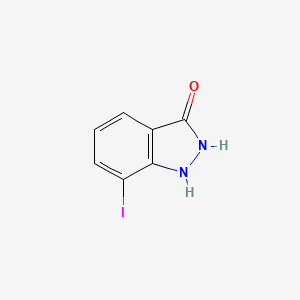
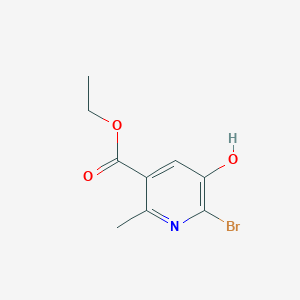
![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)
![6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662575.png)

